molecular formula C11H17N3O3S B1467615 tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate CAS No. 1353502-62-1

tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate

Cat. No. B1467615
CAS RN: 1353502-62-1
M. Wt: 271.34 g/mol
InChI Key: KLWHGVYVJPSTRO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate, also known as TBS-Oxo-PyrE, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrimidine nucleus and has been used as a starting material for the synthesis of other compounds. The structure of TBS-Oxo-PyrE is shown in Figure 1.

Scientific Research Applications

Tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds and as a reagent in organic synthesis. It has also been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a fluorescent probe in biochemistry. Additionally, it has been used in the study of the properties of metal complexes and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate is not well understood. However, it is believed to act as a chelating agent, forming strong bonds with metal ions. This allows it to act as a ligand in coordination chemistry and as a catalyst in organic reactions. Additionally, it has been found to interact with biomolecules, such as proteins and nucleic acids, and may play a role in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate has been found to interact with a variety of biomolecules, including proteins and nucleic acids. In particular, it has been found to bind to the active site of enzymes, which may lead to the inhibition of enzymatic activity. Additionally, it has been found to interact with DNA and RNA, which may lead to the regulation of gene expression. Furthermore, it has been found to interact with cell membranes, which may lead to changes in cell function and behavior.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it has a wide range of applications and can be used in a variety of experiments. However, there are some limitations to its use. The compound is not water-soluble and must be used in an aqueous solution. Additionally, it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate in scientific research. One potential application is in the development of drugs for the treatment of cancer and other diseases. Additionally, it may be used to develop new catalysts for organic reactions and as a fluorescent probe for biochemistry. Furthermore, it may be used in the study of metal complexes and as a reagent in the synthesis of heterocyclic compounds. Finally, it may be used to study the structure and function of proteins and nucleic acids.

properties

IUPAC Name

tert-butyl N-[2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(16)12-5-4-7-6-8(15)14-9(18)13-7/h6H,4-5H2,1-3H3,(H,12,16)(H2,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWHGVYVJPSTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(6-oxo-2-sulfanyl-1,6-dihydro-4-pyrimidinyl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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